An In-Depth Technical Guide to 1-Myristoyl-sn-glycero-3-phosphocholine (14:0 Lyso PC)
An In-Depth Technical Guide to 1-Myristoyl-sn-glycero-3-phosphocholine (14:0 Lyso PC)
Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of 1-myristoyl-sn-glycero-3-phosphocholine (14:0 Lyso PC), a crucial lysophospholipid in biomedical research and drug development. This document delves into its chemical properties, biological significance, and analytical methodologies, offering field-proven insights for researchers and scientists.
Executive Summary
1-Myristoyl-sn-glycero-3-phosphocholine, commonly known as 14:0 Lyso PC or LPC(14:0), is a lysophospholipid that plays a multifaceted role in cellular processes.[1][2] As a structural component of cell membranes and a bioactive signaling molecule, its significance spans from fundamental cell biology to the pathogenesis of various diseases.[3][4] This guide synthesizes current knowledge on 14:0 Lyso PC, providing a robust technical resource for its application in research and development.
Core Molecular and Chemical Identity
14:0 Lyso PC is a species of lysophosphatidylcholine characterized by a myristic acid (a saturated 14-carbon fatty acid) at the sn-1 position of the glycerol backbone. The sn-2 position is hydroxylated, and a phosphocholine head group is attached at the sn-3 position.[5] This amphipathic structure is fundamental to its biological functions.
Chemical Structure
The chemical structure of 14:0 Lyso PC is depicted below.
Caption: Chemical structure of 1-myristoyl-sn-glycero-3-phosphocholine (14:0 Lyso PC).
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of 14:0 Lyso PC is presented in the table below. These parameters are critical for experimental design, including solvent selection and storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C22H46NO7P | [1][2] |
| Molecular Weight | 467.58 g/mol | [1][2][6] |
| Exact Mass | 467.301 g/mol | [7][8] |
| CAS Number | 20559-16-4 | [1] |
| Appearance | White to off-white solid | [1][9] |
| Purity | >99% (may contain up to 10% of the 2-LPC isomer) | [7][10] |
| Solubility | Soluble in ethanol (50 mg/mL) and PBS (pH 7.2, 2 mg/mL) | [1][2][11] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months | [1] |
Biological Roles and Signaling Pathways
Initially considered primarily as a metabolic intermediate in phospholipid metabolism, 14:0 Lyso PC is now recognized as a potent bioactive lipid mediator.[4]
Biosynthesis and Metabolism
14:0 Lyso PC is endogenously produced through the hydrolysis of phosphatidylcholine (PC) by phospholipase A2 (PLA2).[5] This process is a part of the de-acylation/re-acylation cycle that regulates the molecular species of phospholipids in cell membranes.[5] It can also be formed in plasma by the action of lecithin:cholesterol acyltransferase (LCAT).[11][12]
Caption: Simplified metabolic pathway of 14:0 Lyso PC formation and degradation.
Signaling Functions and Disease Implications
14:0 Lyso PC exerts its biological effects through various mechanisms, including the activation of G protein-coupled receptors (GPCRs) and modulation of inflammatory pathways.[13]
-
Anti-inflammatory and Pro-inflammatory Roles: The role of lysophosphatidylcholines in inflammation is complex and context-dependent. 14:0 Lyso PC has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response and NLRP3 inflammasome activation.[14] It can attenuate oxidative stress and protect the alveolar epithelial barrier in acute lung injury.[4][15] Conversely, elevated levels of some Lyso PCs are associated with pro-inflammatory conditions.[16]
-
Cellular Signaling: 14:0 Lyso PC can activate protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.[17][18] It has also been found to enhance nerve growth factor (NGF)-induced signaling.[18]
-
Biomarker Potential: Altered levels of 14:0 Lyso PC have been identified as a potential biomarker for several conditions, including drug-induced interstitial lung disease (DILD), where decreased plasma concentrations are observed in the acute phase.[19]
Applications in Research and Drug Development
The unique properties of 14:0 Lyso PC make it a valuable tool in various research and development applications.
-
Drug Delivery Systems: As a phospholipid, it is used in the formulation of liposomes and other drug delivery systems to enhance membrane fluidity and stability.[3]
-
Cell Membrane Studies: It serves as a model lipid for in vitro studies of cell membrane dynamics and lipid-protein interactions.[3]
-
Analytical Standards: 14:0 Lyso PC is widely used as an internal or external standard in lipidomics studies for the optimization and validation of liquid chromatography-mass spectrometry (LC-MS) methods.[20]
-
Functional Studies: It is utilized to investigate cellular signaling pathways and to probe the biological effects of lysophospholipids.[18]
Analytical Methodologies: A Practical Guide
Accurate quantification of 14:0 Lyso PC from biological matrices is crucial for understanding its physiological and pathological roles. LC-MS is the gold standard for this purpose.
Sample Preparation and Lipid Extraction
The choice of extraction method is critical for the recovery of more hydrophilic lipids like lysophospholipids.
Protocol: Methanol-Based Extraction for Lysophospholipids
This protocol is a simplified and efficient method for extracting lysophospholipids from plasma or serum.[21]
-
Prepare Internal Standard Stock: Prepare a stock solution of a suitable internal standard (e.g., 12:0 Lyso PC) in methanol.
-
Sample Aliquoting: Aliquot 2 µL of plasma or serum into a microcentrifuge tube.
-
Extraction: Add 1 mL of methanol containing the internal standard (e.g., 100 pmol of 12:0 Lyso PC) to the sample.
-
Vortexing and Incubation: Vortex the mixture thoroughly and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes at room temperature.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.
LC-MS/MS Analysis
A targeted approach using ultra-high-performance liquid chromatography coupled to a triple-quadrupole mass spectrometer (UHPLC-MS/MS) provides high sensitivity and specificity.[22]
Typical LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography using a C18 column is commonly employed.
-
Mobile Phases: A gradient of water and methanol/acetonitrile, often with additives like formic acid and ammonium acetate, is used for separation.[22]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of lysophosphatidylcholines.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. The precursor ion for 14:0 Lyso PC is [M+H]+ at m/z 468.3. The characteristic product ion is the phosphocholine head group at m/z 184.1.
Caption: A typical workflow for the quantification of 14:0 Lyso PC from biological samples.
Conclusion
1-Myristoyl-sn-glycero-3-phosphocholine is a fundamentally important lysophospholipid with diverse roles in cellular structure, metabolism, and signaling. Its involvement in various physiological and pathological processes underscores its significance as a research tool and a potential biomarker. A thorough understanding of its chemical properties and the application of robust analytical methodologies are paramount for advancing research in this field. This guide provides a foundational resource for scientists and researchers to effectively utilize 14:0 Lyso PC in their work.
References
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ResearchGate. LPC 14:0 inhibits LPS-induced inflammatory response and NLRP3.... [Link]
-
Yeast Metabolome Database. PC(14:0/0:0) (YMDB01175). [Link]
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PubChem. 1-Myristoyl-sn-glycero-3-phosphocholine | C22H46NO7P | CID 460604. [Link]
-
PMC. Lysophosphatidylcholine 14:0 Alleviates Lipopolysaccharide-Induced Acute Lung Injury via Protecting Alveolar Epithelial Barrier by Activation of Nrf2/HO-1 Pathway. [Link]
-
FooDB. Showing Compound LysoPC(14:0) (FDB027530). [Link]
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LIPID MAPS. LMGP01050012. [Link]
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PMC. Identification and characterization of lysophosphatidylcholine 14:0 as a biomarker for drug-induced lung disease. [Link]
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Avanti Polar Lipids. 14:0 Lyso PC. [Link]
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Pharmaffiliates. 1-Myristoyl-sn-glycero-3-Phosphocholine. [Link]
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PMC. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. [Link]
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DR-NTU. Quantitative analysis of 10 classes of phospholipids by ultrahigh- performance liquid chromatography tandem triple-quadrupole mass spectrometer. [Link]
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PMC. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. [Link]
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ResearchGate. (PDF) Lysophosphatidylcholine 14:0 Alleviates Lipopolysaccharide-Induced Acute Lung Injury via Protecting Alveolar Epithelial Barrier by Activation of Nrf2/HO-1 Pathway. [Link]
-
ResearchGate. MS/MS spectra of LPC 14:0 sn-1 in (a) positive and, (b) negative ion modes.. [Link]
-
American Journal of Physiology. Lysophosphatidylcholine activates mesangial cell PKC and MAP kinase by PLCγ-1 and tyrosine kinase-Ras pathways. [Link]
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